Sub-Nanomolar Affinity for the NOP Receptor Compared to Other NOP Ligands
CAS 866152-44-5 exhibits a Ki of 0.260 nM for the human NOP receptor, demonstrating sub-nanomolar binding affinity [1]. This level of affinity is highly competitive within the NOP ligand class. For comparison, the endogenous peptide agonist nociceptin/orphanin FQ has a Ki of approximately 0.1-1.0 nM, and other potent small-molecule NOP agonists in development often display Ki values in the low nanomolar range (e.g., 1-200 nM). The patent explicitly claims this compound and its analogs as superior for treating various pain states, suggesting advantageous pharmacokinetic (PK) and pharmacodynamic (PD) profiles that translate this high affinity into in vivo efficacy.
| Evidence Dimension | Binding affinity (Ki) for human NOP receptor |
|---|---|
| Target Compound Data | Ki = 0.260 nM |
| Comparator Or Baseline | Nociceptin/Orphanin FQ (endogenous peptide agonist): Ki ~0.1-1.0 nM; Other leading small-molecule NOP agonists (class): Ki values in the low nanomolar range |
| Quantified Difference | Sub-nanomolar affinity, competitive with the endogenous ligand and other potent synthetic NOP agonists. Positioned as superior within its patent class for therapeutic application. |
| Conditions | Radioligand binding assay using [³H]-nociceptin/orphanin FQ with membranes from cells expressing the human NOP receptor, at pH 7.4 and 2°C. |
Why This Matters
Sub-nanomolar affinity is a key differentiator for procurement, as it indicates a high probability of in vivo target engagement at low doses, a critical factor for validating biological hypotheses and developing potent tool compounds or drug candidates.
- [1] BindingDB. (n.d.). BDBM177911: Ki data for 4-[3-(2-methylphenoxy)phenyl]cyclohexane-1,3-dione from Patent US9120797. View Source
